Cas no 24242-97-5 (1-(4-Isobutoxyphenyl)ethanone)

1-(4-Isobutoxyphenyl)ethanone structure
Nome del prodotto:1-(4-Isobutoxyphenyl)ethanone
1-(4-Isobutoxyphenyl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Isobutoxyphenyl)ethanone
- Ethanone,1-[4-(2-methylpropoxy)phenyl]-
- 1-(4-Isobutoxy-phenyl)-aethanon
- 1-(4-isobutoxy-phenyl)-ethanone
- 4'-(2-methylpropyloxy)acetophenone
- AC1M14UU
- ALBB-002871
- CTK4F3181
- p-(iso-Butyloxy)-phenylacetyl
- SureCN3010302
- AKOS000203229
- MFCD00995652
- VS-06563
- 1-[4-(2-methylpropoxy)phenyl]ethanone
- SCHEMBL3010302
- CS-0274426
- ACRYHNAGXRLMAC-UHFFFAOYSA-N
- p-isobutoxyacetophenone
- 4'-iso-Butoxyacetophenone
- Z53832964
- 24242-97-5
- DTXSID20366312
- EN300-07285
- 1-[4-(2-methylpropoxy)phenyl]ethan-1-one
- 1-(4-Isobutoxyphenyl)ethan-1-one
- F83465
- BBL017873
- STK487815
-
- MDL: MFCD00995652
- Inchi: InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3
- Chiave InChI: ACRYHNAGXRLMAC-UHFFFAOYSA-N
- Sorrisi: CC(C)COC1=CC=C(C=C1)C(=O)C
Proprietà calcolate
- Massa esatta: 192.11508
- Massa monoisotopica: 192.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 3.1
Proprietà sperimentali
- PSA: 26.3
1-(4-Isobutoxyphenyl)ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-07285-1.0g |
1-[4-(2-methylpropoxy)phenyl]ethan-1-one |
24242-97-5 | 95.0% | 1.0g |
$76.0 | 2025-03-21 | |
Enamine | EN300-07285-2.5g |
1-[4-(2-methylpropoxy)phenyl]ethan-1-one |
24242-97-5 | 95.0% | 2.5g |
$131.0 | 2025-03-21 | |
TRC | B450335-100mg |
1-(4-isobutoxyphenyl)ethanone |
24242-97-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-07285-0.1g |
1-[4-(2-methylpropoxy)phenyl]ethan-1-one |
24242-97-5 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
Enamine | EN300-07285-0.5g |
1-[4-(2-methylpropoxy)phenyl]ethan-1-one |
24242-97-5 | 95.0% | 0.5g |
$59.0 | 2025-03-21 | |
Chemenu | CM114415-5g |
1-(4-isobutoxyphenyl)ethanone |
24242-97-5 | 95% | 5g |
$228 | 2023-02-18 | |
Enamine | EN300-07285-10g |
1-[4-(2-methylpropoxy)phenyl]ethan-1-one |
24242-97-5 | 95% | 10g |
$466.0 | 2023-10-28 | |
A2B Chem LLC | AF62231-1g |
1-(4-Isobutoxyphenyl)ethanone |
24242-97-5 | 90% | 1g |
$87.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1252077-1g |
1-(4-isobutoxyphenyl)ethanone |
24242-97-5 | 90% | 1g |
$125 | 2025-03-01 | |
eNovation Chemicals LLC | Y1252077-250mg |
1-(4-isobutoxyphenyl)ethanone |
24242-97-5 | 90% | 250mg |
$90 | 2024-06-06 |
1-(4-Isobutoxyphenyl)ethanone Letteratura correlata
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
24242-97-5 (1-(4-Isobutoxyphenyl)ethanone) Prodotti correlati
- 1676-63-7(4'-Ethoxyacetophenone)
- 5736-89-0(1-(4-Butoxyphenyl)ethanone)
- 52600-91-6(1-(3-ethoxyphenyl)ethan-1-one)
- 27982-06-5((4-Ethoxyphenyl)(phenyl)methanone)
- 121704-77-6(1-(3-Propoxyphenyl)ethanone)
- 941910-04-9(2-({2-4-(furan-2-carbonyl)piperazin-1-ylquinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide)
- 2137503-46-7(5-(4,4-Difluorocyclohexyl)piperidine-2-carboxylic acid)
- 40718-14-7(3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine)
- 87949-12-0(1-(4-Fluorophenyl)-3-aminopyrazole)
- 1185100-23-5(8-[(3-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso